molecular formula C24H28O4 B1235495 Chlorophorin CAS No. 537-41-7

Chlorophorin

Cat. No.: B1235495
CAS No.: 537-41-7
M. Wt: 380.5 g/mol
InChI Key: OEILZVSHVTYHKL-MZYNZGBKSA-N
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Description

Chlorophorin is a stilbenoid.

Scientific Research Applications

Tyrosinase Inhibitory Activity

Chlorophorin has been identified as a compound with significant tyrosinase inhibitory activity. This property is particularly relevant in the context of melanin biosynthesis and skin health. In a study, this compound isolated from the heartwood of Chlorophora excelsa demonstrated an IC50 value of 1.3 µM, indicating its potent inhibitory effect on tyrosinase, an enzyme critical in melanin formation. Such findings suggest potential applications in skin lightening and anti-aging products (Shimizu, Yasutake, & Kondo, 2003).

Anti-amoebic Activity

This compound exhibits notable anti-amoebic properties. In a study focused on the anti-amoebic activity of plant compounds, this compound showed the highest activity with a minimum inhibitory concentration (MIC) of 0.25 µg/ml. This finding highlights the potential of this compound as a natural agent in treating protozoal infections without showing cytopathic effects on cell lines tested (Padayachee & Odhav, 2001).

5 Alpha-Reductase Inhibitory Effects

In the context of hormonal health, this compound has been studied for its 5 alpha-reductase inhibitory effects. This compound demonstrated a more potent inhibitory effect than alpha-linolenic acid, a known natural inhibitor. This suggests its potential application in treating conditions like androgenetic alopecia or benign prostatic hyperplasia, where 5 alpha-reductase plays a critical role (Shimizu, Fukuda, Kondo, & Sakai, 2000).

Potential in Detoxification of Mycotoxins

Research has also highlighted the role of this compound in the detoxification of mycotoxins, particularly fumonisin B1. This compound effectively inhibited fungal growth and reduced toxin production significantly. This indicates its potential as a 'biologically safe' alternative in preventing the transfer of mycotoxins into food and the environment, thus contributing to food safety (Beekrum, Govinden, Padayachee, & Odhav, 2003).

Inhibitory Effects on Melanin Biosynthesis

This compound's impact on melanin biosynthesis has been a subject of interest. Studies have shown that it inhibits the oxidation of tyrosine and DOPA due to mushroom tyrosinase and also inhibits melanin biosynthesis in B16 melanoma cells. This further supports its application in dermatological products (Arung, Yoshikawa, Shimizu, & Kondo, 2005).

Biochemical Analysis

Biochemical Properties

Chlorophorin plays a crucial role in biochemical reactions, particularly in inhibiting the oxidation of L-tyrosine and DL-3,4-dihydroxyphenylalanine (DL-DOPA) due to mushroom tyrosinase . It interacts with enzymes such as tyrosinase, inhibiting its activity and thereby reducing melanin production. This interaction is significant in the context of skin depigmentation and antimelanoma treatments.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to inhibit melanin biosynthesis in B16 melanoma cells . This inhibition impacts cell signaling pathways related to melanin production, leading to reduced melanin levels. Additionally, this compound’s interaction with tyrosinase influences gene expression related to melanin synthesis, thereby affecting cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with tyrosinase, leading to enzyme inhibition By inhibiting tyrosinase, this compound prevents the oxidation of L-tyrosine and DL-DOPA, which are critical steps in melanin biosynthesis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is known to be unstable in light, which can lead to its degradation . Long-term studies have shown that this compound can maintain its inhibitory effects on tyrosinase and melanin biosynthesis, but its stability and efficacy may decrease over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tyrosinase activity and melanin production without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to melanin biosynthesis. It interacts with enzymes such as tyrosinase, inhibiting its activity and thereby affecting the metabolic flux of melanin production . This interaction can lead to changes in metabolite levels, particularly those involved in the melanin synthesis pathway.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, which are critical for its inhibitory effects on tyrosinase and melanin biosynthesis.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity and function, particularly in inhibiting tyrosinase within melanosomes, the organelles responsible for melanin production.

Properties

IUPAC Name

5-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O4/c1-16(2)5-4-6-17(3)7-12-21-23(27)13-18(14-24(21)28)8-9-19-10-11-20(25)15-22(19)26/h5,7-11,13-15,25-28H,4,6,12H2,1-3H3/b9-8+,17-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEILZVSHVTYHKL-MZYNZGBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1=C(C=C(C=C1O)C=CC2=C(C=C(C=C2)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=C(C=C1O)/C=C/C2=C(C=C(C=C2)O)O)O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318069
Record name Chlorophorin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537-41-7
Record name Chlorophorin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorophorin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorophorin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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